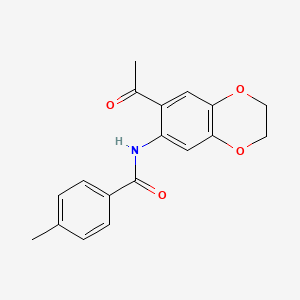![molecular formula C19H10Cl3N5O7 B12481030 N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12481030.png)
N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple nitro groups, chloro substituents, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:
Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Chlorination: Introduction of chloro substituents using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the amide linkage through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions at the chloro or nitro positions.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield the corresponding amines, while hydrolysis of the amide bond would yield the amine and carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of multiple nitro and chloro groups may also influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chloro-4-nitrophenyl)-2-[(3,4-dichlorophenyl)amino]-3,5-dinitrobenzamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C19H10Cl3N5O7 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3,4-dichloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H10Cl3N5O7/c20-13-3-1-9(5-14(13)21)23-18-12(6-11(26(31)32)8-17(18)27(33)34)19(28)24-16-4-2-10(25(29)30)7-15(16)22/h1-8,23H,(H,24,28) |
InChI Key |
GOSLERKYKMZAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480947.png)
![N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12480949.png)

![2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12480958.png)
![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
![N~1~-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B12480966.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)

![1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B12480993.png)
![Ethyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480996.png)
![2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12480998.png)
![2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B12480999.png)
